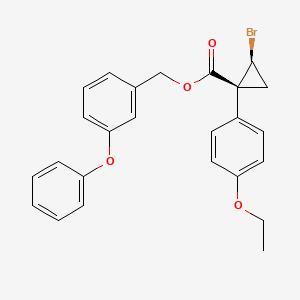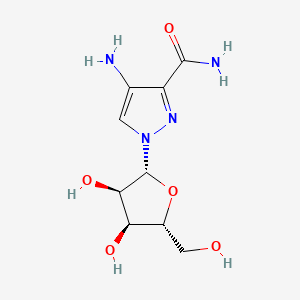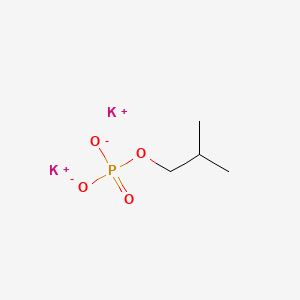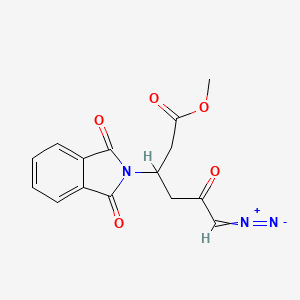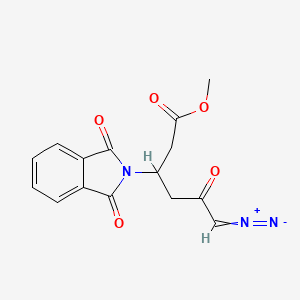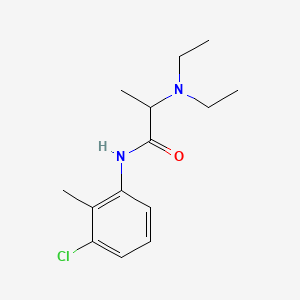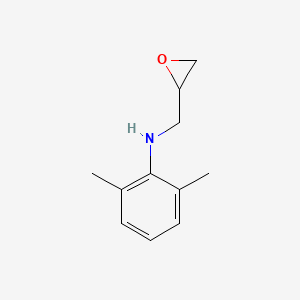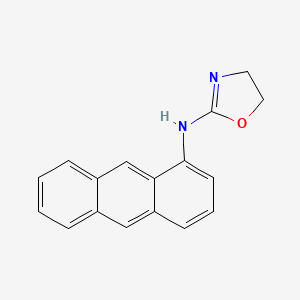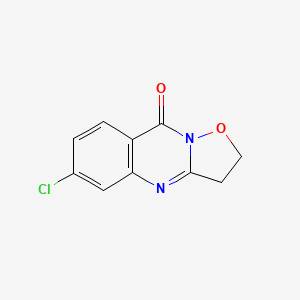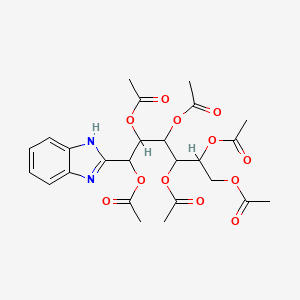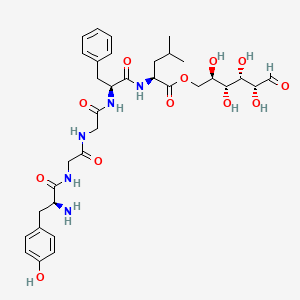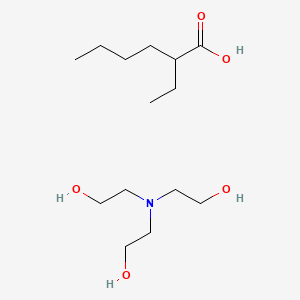
Triethanolamine 2-ethylhexoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethanolamine 2-ethylhexoate is an organic compound formed by the reaction of triethanolamine and 2-ethylhexanoic acid. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethanolamine 2-ethylhexoate is synthesized by reacting triethanolamine with 2-ethylhexanoic acid. The reaction is typically carried out at room temperature. Triethanolamine is first added to the reaction vessel, followed by the gradual addition of 2-ethylhexanoic acid. The reaction mixture is stirred until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of reactant ratios, temperature, and stirring speed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Triethanolamine 2-ethylhexoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Triethanolamine 2-ethylhexoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Used in the preparation of biological buffers and as a stabilizing agent in biochemical assays.
Medicine: Used in pharmaceutical formulations as a pH adjuster and stabilizer.
Industry: Used in the production of coatings, lubricants, and personal care products.
Mecanismo De Acción
Triethanolamine 2-ethylhexoate exerts its effects through its ability to act as a surfactant and emulsifier. It can solubilize oils and other hydrophobic compounds, making them miscible in water. This property is due to the presence of both hydrophilic and hydrophobic groups in its structure. The compound can also act as a pH adjuster by accepting or donating protons, thereby stabilizing the pH of solutions .
Comparación Con Compuestos Similares
Similar Compounds
Triethanolamine: A similar compound with three hydroxyethyl groups, used in similar applications.
Diethanolamine: Contains two hydroxyethyl groups and is used in similar applications but has different chemical properties.
Monoethanolamine: Contains one hydroxyethyl group and is used in similar applications but has different chemical properties.
Uniqueness
Triethanolamine 2-ethylhexoate is unique due to the presence of the 2-ethylhexanoic acid moiety, which imparts distinct chemical properties and enhances its effectiveness as a surfactant and emulsifier. This makes it particularly useful in applications requiring high solubility and stability.
Propiedades
Número CAS |
68130-91-6 |
|---|---|
Fórmula molecular |
C14H31NO5 |
Peso molecular |
293.40 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C6H15NO3/c1-3-5-6-7(4-2)8(9)10;8-4-1-7(2-5-9)3-6-10/h7H,3-6H2,1-2H3,(H,9,10);8-10H,1-6H2 |
Clave InChI |
WOIZEJSXFHDUNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.C(CO)N(CCO)CCO |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


